2,4,6-Trichlorobiphenyl

Description

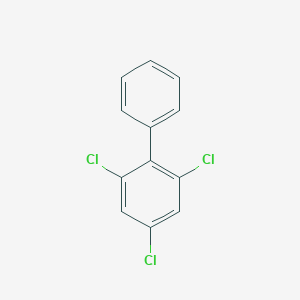

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLMVEWEYZFYTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073482 |

Source

|

| Record name | 2,4,6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35693-92-6 |

Source

|

| Record name | 2,4,6-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35693-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035693926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BYA65Q6C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2,4,6-Trichlorobiphenyl chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trichlorobiphenyl (PCB 30)

Foreword

Polychlorinated biphenyls (PCBs) represent a class of synthetic organic compounds that, due to their chemical stability and dielectric properties, saw widespread industrial use. However, their persistence in the environment and adverse health effects have since made them a subject of intensive research, particularly concerning their analysis, degradation, and toxicological mechanisms. This guide focuses on a specific congener, 2,4,6-Trichlorobiphenyl (PCB 30), providing a detailed exploration of its chemical and physical properties for researchers, toxicologists, and environmental scientists. As a Senior Application Scientist, the aim of this document is to synthesize foundational chemical data with practical, field-proven insights into the methodologies for its synthesis and analysis.

Molecular Structure and Identification

2,4,6-Trichlorobiphenyl is an organochlorine compound with the chemical formula C₁₂H₇Cl₃. It belongs to the family of polychlorinated biphenyls, which consists of 209 distinct congeners. The structure features a biphenyl backbone where one phenyl ring is substituted with three chlorine atoms at the 2, 4, and 6 positions.[1] This substitution pattern, particularly the presence of two chlorine atoms in the ortho positions (2 and 6), creates significant steric hindrance. This hindrance restricts the rotation around the C-C single bond connecting the two phenyl rings, influencing the molecule's conformation and, consequently, its physical, chemical, and toxicological properties.

The planarity of the biphenyl system is a key determinant of the toxicity for some PCBs (dioxin-like PCBs). Due to the ortho-chlorines, 2,4,6-trichlorobiphenyl is considered a non-coplanar PCB, which affects its interaction with biological receptors like the aryl hydrocarbon receptor (AhR).[1]

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; "C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "C6" [len=1.5]; "C6" -- "C1" [len=1.5]; "C1" -- "C1'" [len=1.5]; "C1'" -- "C2'" [len=1.5]; "C2'" -- "C3'" [len=1.5]; "C3'" -- "C4'" [len=1.5]; "C4'" -- "C5'" [len=1.5]; "C5'" -- "C6'" [len=1.5]; "C6'" -- "C1'" [len=1.5];

"C2" -- "Cl1" [label="Cl", len=1.2, fontcolor="#EA4335"]; "C4" -- "Cl2" [label="Cl", len=1.2, fontcolor="#EA4335"]; "C6" -- "Cl3" [label="Cl", len=1.2, fontcolor="#EA4335"];

"C3" -- "H1" [label="H", len=1.2]; "C5" -- "H2" [label="H", len=1.2]; "C2'" -- "H3" [label="H", len=1.2]; "C3'" -- "H4" [label="H", len=1.2]; "C4'" -- "H5" [label="H", len=1.2]; "C5'" -- "H6" [label="H", len=1.2]; "C6'" -- "H7" [label="H", len=1.2];

"C1" [label="1"]; "C2" [label="2"]; "C3" [label="3"]; "C4" [label="4"]; "C5" [label="5"]; "C6" [label="6"]; "C1'" [label="1'"]; "C2'" [label="2'"]; "C3'" [label="3'"]; "C4'" [label="4'"]; "C5'" [label="5'"]; "C6'" [label="6'"]; Cl1 [label="", shape=point]; Cl2 [label="", shape=point]; Cl3 [label="", shape=point]; H1 [label="", shape=point]; H2 [label="", shape=point]; H3 [label="", shape=point]; H4 [label="", shape=point]; H5 [label="", shape=point]; H6 [label="", shape=point]; H7 [label="", shape=point]; } end_dot Caption: Structure of 2,4,6-Trichlorobiphenyl (PCB 30).

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1,3,5-trichloro-2-phenylbenzene | PubChem[1] |

| Synonyms | PCB 30, 2,4,6-TCB | PubChem[1] |

| CAS Number | 35693-92-6 | PubChem[1] |

| Molecular Formula | C₁₂H₇Cl₃ | PubChem[1] |

| Molecular Weight | 257.54 g/mol | PubChem[1], CookeChem[2] |

| InChI Key | MTLMVEWEYZFYTH-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of 2,4,6-trichlorobiphenyl are dictated by its molecular structure. Its chlorinated nature makes it lipophilic and hydrophobic. The properties summarized below are crucial for predicting its environmental transport, fate, and bioaccumulation potential, as well as for developing analytical methods.

Table 2: Physicochemical Data for 2,4,6-Trichlorobiphenyl

| Property | Value | Source |

|---|---|---|

| Melting Point | 63 °C | CookeChem[2] |

| Boiling Point | 334.36 °C (estimated) | CookeChem[2] |

| Water Solubility | 252.4 µg/L at 25 °C | CookeChem[2] |

| Log P (Octanol/Water Partition Coeff.) | 5.7 (computed) | PubChem[1] |

| Vapor Pressure | Low at room temperature | Wikipedia [Polychlorinated biphenyl] |

| Appearance | Colorless liquid or solid | Fisher Scientific[3] |

Synthesis of 2,4,6-Trichlorobiphenyl

Historically, PCBs were produced through the non-selective direct chlorination of biphenyl, which resulted in complex mixtures of congeners.[4] For precise toxicological and analytical studies, pure, individual congeners are required. Modern organic synthesis offers several routes to achieve this, with the Suzuki-Miyaura cross-coupling reaction being one of the most effective and selective methods.

Causality in Synthetic Strategy: The Suzuki-Miyaura Advantage

The Suzuki-Miyaura coupling is preferred for the synthesis of specific PCB congeners for several key reasons:

-

High Selectivity: Unlike direct chlorination, this palladium-catalyzed cross-coupling allows for the precise formation of the C-C bond between two specifically substituted aryl rings. This eliminates the formation of isomeric byproducts, which are often difficult to separate.

-

Good Yields: The reaction is generally high-yielding.

-

Functional Group Tolerance: The reaction conditions are relatively mild and tolerate a wide range of functional groups, although for the synthesis of a simple PCB congener, this is less of a concern.

-

Reduced Toxicity of Starting Materials: Compared to other methods like the Cadogan reaction, the starting materials (boronic acids and aryl halides) are generally less toxic.

A plausible and effective route to synthesize 2,4,6-trichlorobiphenyl is the coupling of phenylboronic acid with 1-bromo-2,4,6-trichlorobenzene.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of 2,4,6-trichlorobiphenyl based on established methods for PCB synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2,4,6-trichlorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq) and a solvent such as toluene. The biphasic mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: The mixture is heated to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or toluene). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexane to afford pure 2,4,6-trichlorobiphenyl.

Chemical Reactivity and Degradation

PCBs are known for their chemical inertness, being resistant to acids, bases, and oxidation, which contributes to their environmental persistence.[1] However, they are not completely unreactive and can undergo degradation through various abiotic and biotic pathways.

-

Photochemical Degradation: In the environment, a significant degradation pathway for PCBs is photolysis by sunlight.[1] The mechanism typically involves the cleavage of C-Cl bonds, leading to less chlorinated biphenyls. The presence of sensitizers, such as dissolved organic matter in natural waters, can accelerate this process by producing reactive oxygen species. Studies on other trichlorobiphenyl isomers have shown that degradation can proceed through dechlorination and the formation of hydroxylated derivatives, eventually leading to ring-opening and mineralization.

-

Thermal Degradation: At high temperatures, such as those used in incineration, PCBs decompose. However, incomplete combustion can lead to the formation of highly toxic polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzodioxins (PCDDs). The main thermal decomposition of PCBs occurs between 250 °C and 370 °C.

-

Biotransformation: While highly chlorinated PCBs are generally recalcitrant to biodegradation, some microorganisms are capable of transforming them. Aerobic bacteria can oxidize the biphenyl rings using dioxygenase enzymes, while anaerobic microorganisms can dechlorinate PCBs through reductive dechlorination.[1] The presence of the unsubstituted phenyl ring in 2,4,6-trichlorobiphenyl makes it a potential substrate for oxidative degradation.

Analytical Methodologies

The accurate quantification of specific PCB congeners is critical for environmental monitoring and toxicological studies. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity and selectivity.

Causality in Analytical Method Design

-

Choice of Chromatography: Gas chromatography is ideal for the analysis of semi-volatile compounds like PCBs. The choice of the capillary column is critical for separating isomeric PCBs. A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is commonly used.

-

Choice of Detector: Mass spectrometry is preferred over older detectors like the Electron Capture Detector (ECD) because it provides structural information, leading to more confident identification. By operating the MS in Selected Ion Monitoring (SIM) mode, sensitivity and selectivity are greatly enhanced.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Extraction: Extract the sample (e.g., soil, water, tissue) with a suitable organic solvent like hexane or a hexane/acetone mixture.

-

Cleanup: The crude extract often contains interfering compounds. A cleanup step using column chromatography with silica gel or Florisil is necessary to remove these interferences.

-

-

Instrumental Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode at 250 °C.

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: For 2,4,6-trichlorobiphenyl (M.W. 256), monitor the molecular ion cluster: m/z 256 (M+), 258 (M+2), and a fragment ion such as m/z 186 ([M-2Cl]+). The relative abundances of these ions are used for confirmation.

-

-

-

Quantification: Prepare a calibration curve using certified reference standards of 2,4,6-trichlorobiphenyl. An internal standard (e.g., a ¹³C-labeled PCB congener) should be used to correct for variations in sample preparation and instrument response.

Spectroscopic Characterization

Mass Spectrometry

Under Electron Ionization (EI), 2,4,6-trichlorobiphenyl will first form a molecular ion (M⁺˙). The fragmentation pattern is characterized by the sequential loss of chlorine atoms. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in a characteristic cluster of peaks for the molecular ion and chlorine-containing fragments. For a molecule with three chlorine atoms, the expected isotopic abundance ratio for M⁺: (M+2)⁺: (M+4)⁺: (M+6)⁺ is approximately 100:98:32:3.

A key feature in the mass spectra of PCBs with ortho-chlorines is the "ortho effect," which leads to an enhanced abundance of the [M-Cl]⁺ fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts are highly dependent on the electronic environment of the nuclei. For 2,4,6-trichlorobiphenyl, the asymmetry of the molecule results in a distinct set of signals for the protons and carbons. The predicted chemical shifts are presented below.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted δ (ppm) | Assignment |

|---|---|---|

| H-3, H-5 | ~7.35 | Singlet (or narrow multiplet) |

| H-2', H-6' | ~7.2-7.3 | Multiplet |

| H-3', H-4', H-5' | ~7.4-7.5 | Multiplet |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-1 | ~138 | Quaternary |

| C-2, C-6 | ~135 | Quaternary (C-Cl) |

| C-3, C-5 | ~129 | CH |

| C-4 | ~133 | Quaternary (C-Cl) |

| C-1' | ~140 | Quaternary |

| C-2', C-6' | ~128 | CH |

| C-3', C-5' | ~129 | CH |

| C-4' | ~130 | CH |

Note: These are predicted values based on established principles of NMR spectroscopy and additivity rules for substituted aromatic rings. Actual experimental values may vary slightly.

Toxicology and Environmental Significance

2,4,6-Trichlorobiphenyl, like other PCBs, is a persistent organic pollutant (POP). Its lipophilicity (high Log P) leads to bioaccumulation in the fatty tissues of organisms and biomagnification through the food chain.[1]

Toxicological Profile:

-

Mechanism of Action: The toxicity of PCBs varies between congeners. While dioxin-like PCBs exert their effects primarily through the Ah receptor, non-coplanar PCBs like 2,4,6-trichlorobiphenyl are thought to have different mechanisms of action, potentially involving interference with calcium signaling and neurotransmitter systems.[1]

-

Health Effects: Chronic exposure to PCBs has been linked to a range of health problems, including skin conditions, liver damage, and adverse effects on the immune, reproductive, and nervous systems.[1]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified PCBs as carcinogenic to humans (Group 1).[1]

Safety and Handling: 2,4,6-Trichlorobiphenyl is classified as hazardous. It is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

Title: 2,4,6-Trichlorobiphenyl Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Chemical equation for synthesis of PCBs by direct chlorination of biphenyl Source: ResearchGate URL: [Link]

Sources

- 1. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichlorobiphenyl , Analysis standard , 35693-92-6 - CookeChem [cookechem.com]

- 3. 2,4,6-Trichlorobiphenyl Solution (BZ No. 30), 100 g/mL in Hexane, Ultra Scientific 1 x 2 mL | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]

- 4. DIGITAL DETRITUS - DETRITUS [digital.detritusjournal.com]

An In-Depth Technical Guide to the Structure and Synthesis of 2,4,6-Trichlorobiphenyl (PCB 30)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Polychlorinated biphenyls (PCBs) represent a class of synthetic organic compounds that, despite their ban in many countries due to environmental persistence and toxicity, continue to be a subject of intense scientific scrutiny. Understanding the specific properties and synthesis of individual congeners is paramount for toxicological studies, environmental monitoring, and the development of remediation strategies. This guide focuses on 2,4,6-trichlorobiphenyl, also known as PCB 30, providing a detailed exploration of its molecular structure and a comprehensive overview of its chemical synthesis. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insight, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties of 2,4,6-Trichlorobiphenyl

2,4,6-Trichlorobiphenyl is a specific congener of polychlorinated biphenyls, characterized by the presence of three chlorine atoms attached to the biphenyl backbone at the 2, 4, and 6 positions.[1][2]

IUPAC Name: 1,3,5-trichloro-2-phenylbenzene[1] CAS Number: 35693-92-6[1][3] Molecular Formula: C₁₂H₇Cl₃[1] Molecular Weight: 257.54 g/mol [1]

The substitution pattern significantly influences the molecule's properties. The presence of two chlorine atoms in the ortho positions (2 and 6) forces the two phenyl rings to adopt a non-planar conformation due to steric hindrance. This torsional angle is a critical determinant of the molecule's biological activity and environmental behavior.

Below is a diagram illustrating the chemical structure of 2,4,6-trichlorobiphenyl.

Caption: Chemical structure of 2,4,6-Trichlorobiphenyl (PCB 30).

Physicochemical Properties

A summary of the key physicochemical properties of 2,4,6-trichlorobiphenyl is presented in the table below. These properties are crucial for understanding its environmental fate and for designing analytical methods.

| Property | Value | Source |

| Melting Point | 63 °C | [2][4] |

| Boiling Point | 334.36 °C (estimate) | [2][4] |

| Water Solubility | 252.4 µg/L at 25 °C | [2][4] |

| Vapor Pressure | 0.000852 mmHg at 25 °C | [4] |

Synthesis of 2,4,6-Trichlorobiphenyl: A Review of Methodologies

The synthesis of specific PCB congeners like 2,4,6-trichlorobiphenyl is essential for producing analytical standards and for conducting toxicological research. Several classical and modern synthetic strategies can be employed, each with its own advantages and limitations.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classical method for the formation of biaryls via the reaction of a diazonium salt with an aromatic compound.[5] In the context of synthesizing 2,4,6-trichlorobiphenyl, this would involve the diazotization of 2,4,6-trichloroaniline and subsequent reaction with benzene.

Reaction Scheme:

-

Diazotization: 2,4,6-trichloroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form the corresponding diazonium salt.

-

Aryl-Aryl Coupling: The diazonium salt is then reacted with an excess of benzene, typically in the presence of a base, to yield 2,4,6-trichlorobiphenyl.

Caption: Gomberg-Bachmann reaction pathway for 2,4,6-trichlorobiphenyl synthesis.

Causality Behind Experimental Choices:

-

Excess Benzene: Benzene serves as both a reactant and the solvent. Using it in large excess helps to maximize the yield of the desired cross-coupling product and minimize side reactions of the highly reactive diazonium salt.

-

Base: The base is crucial for neutralizing the acid generated during the reaction and for facilitating the coupling process.

While historically significant, the Gomberg-Bachmann reaction often suffers from low yields and the formation of a mixture of regioisomers and polymeric byproducts, making purification challenging.[5][6]

Ullmann Condensation

The Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl.[7] For the synthesis of 2,4,6-trichlorobiphenyl, this could be envisioned as a cross-coupling between a halogenated benzene and a halogenated 1,3,5-trichlorobenzene derivative.

Reaction Scheme:

A plausible approach would be the reaction of 1-iodo-2,4,6-trichlorobenzene with a large excess of iodobenzene in the presence of copper powder at high temperatures.

Caption: Ullmann condensation for the synthesis of 2,4,6-trichlorobiphenyl.

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper facilitates the formation of an organocopper intermediate, which is key to the carbon-carbon bond formation. The reactivity of the copper is often enhanced by using finely divided powder or by in-situ activation.

-

High Temperature: The traditional Ullmann reaction requires high temperatures to overcome the activation energy for the coupling of aryl halides.

-

Choice of Halide: Aryl iodides are generally more reactive than bromides or chlorides in Ullmann couplings.

A significant drawback of the classical Ullmann reaction is the harsh reaction conditions and the potential for homo-coupling of the starting materials, leading to a mixture of products. Modern modifications using ligands and more active copper catalysts can often improve yields and selectivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[3][8] This is often the method of choice for the synthesis of specific PCB congeners due to its high yields, functional group tolerance, and milder reaction conditions compared to classical methods.

Reaction Scheme:

The synthesis of 2,4,6-trichlorobiphenyl via Suzuki-Miyaura coupling can be achieved by reacting phenylboronic acid with a 1-halo-2,4,6-trichlorobenzene in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura cross-coupling for 2,4,6-trichlorobiphenyl synthesis.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. The choice of palladium precursor and ligand is critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[8]

-

Base: The base is required to activate the organoboron species, facilitating the transmetalation step. The strength and type of base can significantly impact the reaction outcome.[9]

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol (Illustrative Example based on Suzuki-Miyaura Principles):

This protocol is an illustrative example based on general procedures for Suzuki-Miyaura couplings and should be optimized for the specific synthesis of 2,4,6-trichlorobiphenyl.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2,4,6-trichlorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, such as a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of a base, for example, 2M sodium carbonate (Na₂CO₃, 2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure 2,4,6-trichlorobiphenyl.

Spectroscopic Characterization

The identity and purity of synthesized 2,4,6-trichlorobiphenyl must be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the seven aromatic protons. The protons on the unsubstituted phenyl ring will appear as a multiplet, while the two protons on the trichlorinated ring will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the 12 carbon atoms of the biphenyl backbone. The chemical shifts of the carbons bonded to chlorine will be significantly affected.[1]

Mass Spectrometry (MS):

Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic pattern of 2,4,6-trichlorobiphenyl. Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic cluster pattern (M, M+2, M+4, M+6) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Safety, Handling, and Toxicological Profile

2,4,6-Trichlorobiphenyl is a member of the polychlorinated biphenyl (PCB) class of compounds, which are known for their toxicity and persistence in the environment.

Hazard Summary:

-

Toxicity: PCBs are classified as probable human carcinogens.[1] Chronic exposure can lead to a range of adverse health effects, including skin conditions, liver damage, and disruption of the endocrine and immune systems.[1]

-

Environmental Hazard: 2,4,6-Trichlorobiphenyl is very toxic to aquatic life with long-lasting effects.[1]

-

Handling: All work with 2,4,6-trichlorobiphenyl and its precursors should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Waste should be disposed of in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of 2,4,6-trichlorobiphenyl. While classical methods like the Gomberg-Bachmann and Ullmann reactions offer historical context, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most efficient and versatile approach for the targeted synthesis of this and other PCB congeners. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the study of polychlorinated biphenyls, facilitating a deeper understanding of their chemical nature and enabling their safe and efficient synthesis for analytical and toxicological purposes.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 37247, 2,4,6-Trichlorobiphenyl. Retrieved from [Link].

-

Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link].

-

Wikipedia (2023). Gomberg–Bachmann reaction. Retrieved from [Link].

-

U.S. Environmental Protection Agency (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link].

- Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012). The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates. Chemistry (Weinheim an der Bergstrasse, Germany), 18(37), 11555–11559.

-

Eurofins Lancaster Laboratories Environmental (n.d.). Polychlorinated Biphenyl (PCB) Congener Analysis. Retrieved from [Link].

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Ullmann Reaction. Retrieved from [Link].

-

Mid-Atlantic Region, U.S. Environmental Protection Agency (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Retrieved from [Link].

-

Shimadzu Scientific Instruments (n.d.). Enhanced GC Analysis of Polychlorinated Biphenyl Congeners with Nexis GC-2030 Equipped with AOC-30i Autosampler. Retrieved from [Link].

- Lee, K. H., & Kim, Y. H. (1988). A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline.

-

SlidePlayer (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist. Retrieved from [Link].

-

ResearchGate (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link].

- Frame, G. M., Cochran, J. W., & Bopp, S. S. (1996). Complete PCB Congener Distributions for 17 Aroclor Mixtures Determined by 3 HRGC Systems Optimized for Comprehensive, Quantitative, Congener-Specific Analysis.

- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie (International ed. in English), 47(26), 4849–4852.

-

ResearchGate (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link].

- Google Patents (n.d.). CN104311396A - Synthetic method of 2,4,6-trichlorophenol.

- Lehmler, H. J., & Robertson, L. W. (2001). Development of a synthetic PCB mixture resembling the average polychlorinated biphenyl profile in Chicago air. Environmental science & technology, 35(11), 2141–2147.

-

ResearchGate (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link].

- Ferlin, F., et al. (2020). A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope. Green Chemistry, 22(19), 6438-6446.

- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179.

- Dacre, J. C., & Rosenblatt, D. H. (1974).

-

Wikipedia (2023). 2,4,6-Trichloroaniline. Retrieved from [Link].

-

Supporting Information (n.d.). Retrieved from [Link].

-

PubChem (n.d.). 2,4,6-Trichloroaniline. Retrieved from [Link].

Sources

- 1. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichlorobiphenyl , Analysis standard , 35693-92-6 - CookeChem [cookechem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. 2,4,6-TRICHLOROBIPHENYL | 35693-92-6 [chemicalbook.com]

- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 6. mycollegevcampus.com [mycollegevcampus.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]

Environmental fate of 2,4,6-Trichlorobiphenyl

An In-Depth Technical Guide on the Environmental Fate of 2,4,6-Trichlorobiphenyl

Abstract

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have garnered significant scientific attention due to their widespread environmental contamination and toxicological effects. This guide focuses specifically on 2,4,6-trichlorobiphenyl (PCB 30), providing a comprehensive overview of its environmental fate. We will delve into its physicochemical properties, partitioning behavior in various environmental compartments, and the primary degradation and transformation pathways. Furthermore, this document will explore the bioaccumulation and biomagnification potential of 2,4,6-trichlorobiphenyl, its ecotoxicological implications, and the standard analytical methodologies for its detection and quantification. This guide is intended for researchers, environmental scientists, and professionals in related fields, offering a detailed understanding of the environmental behavior of this specific PCB congener.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of 2,4,6-trichlorobiphenyl is largely dictated by its physicochemical properties. These characteristics influence its distribution and persistence in the environment.

Table 1: Physicochemical Properties of 2,4,6-Trichlorobiphenyl

| Property | Value | Source |

| Molecular Formula | C12H7Cl3 | |

| Molecular Weight | 257.54 g/mol | |

| Log Kow (Octanol-Water Partition Coefficient) | 5.63 | |

| Water Solubility | 0.03 mg/L | |

| Vapor Pressure | 1.95 x 10-4 mm Hg at 25°C | |

| Henry's Law Constant | 3.9 x 10-4 atm-m3/mol |

The high Log Kow value indicates that 2,4,6-trichlorobiphenyl is highly lipophilic, meaning it has a strong affinity for fatty tissues in organisms and organic matter in soil and sediment. Its low water solubility and moderate vapor pressure contribute to its partitioning from water to air and its tendency to adsorb to particulate matter.

Environmental Partitioning

The fate of 2,4,6-trichlorobhenyl in the environment is a dynamic process of partitioning between air, water, soil, and biota.

-

Atmospheric Transport: Due to its moderate vapor pressure, 2,4,6-trichlorobiphenyl can volatilize from contaminated surfaces and be transported over long distances in the atmosphere, leading to its presence in remote areas far from its original source.

-

Soil and Sediment: With a high soil organic carbon-water partitioning coefficient (Koc), 2,4,6-trichlorobiphenyl strongly binds to organic matter in soil and sediments. This binding reduces its bioavailability and mobility in the subsurface environment.

-

Aquatic Environment: In aquatic systems, it predominantly partitions to suspended organic particles and sediments. A smaller fraction remains dissolved in the water column, where it is available for uptake by aquatic organisms.

Caption: Microbial degradation pathways for 2,4,6-Trichlorobiphenyl.

Photodegradation

In the presence of sunlight, 2,4,6-trichlorobiphenyl can undergo photodegradation, particularly in the atmosphere and surface waters. This process involves the absorption of UV radiation, leading to the cleavage of carbon-chlorine bonds and the formation of less chlorinated biphenyls or other degradation products.

Bioaccumulation and Ecotoxicity

The lipophilic nature of 2,4,6-trichlorobiphenyl leads to its accumulation in the fatty tissues of organisms.

Bioaccumulation and Biomagnification

-

Bioaccumulation: Organisms can take up 2,4,6-trichlorobiphenyl directly from the environment (water, soil) or through their diet. Due to its slow metabolism and excretion, it accumulates in their bodies over time.

-

Biomagnification: As 2,4,6-trichlorobiphenyl moves up the food chain, its concentration increases at each trophic level. This process of biomagnification can lead to very high concentrations in top predators, such as birds of prey and marine mammals.

Caption: Biomagnification of 2,4,6-Trichlorobiphenyl.

Ecotoxicity

2,4,6-Trichlorobiphenyl exhibits a range of toxic effects in wildlife, including:

-

Endocrine Disruption: It can interfere with the normal functioning of the endocrine system, affecting reproduction and development.

-

Immunotoxicity: Exposure can suppress the immune system, making organisms more susceptible to diseases.

-

Carcinogenicity: Some studies suggest that PCBs, including 2,4,6-trichlorobiphenyl, may be carcinogenic.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for monitoring the presence of 2,4,6-trichlorobiphenyl in the environment.

Experimental Protocol: Analysis of 2,4,6-Trichlorobiphenyl in Soil

-

Sample Collection: Collect soil samples from the area of interest using a stainless-steel corer. Store samples in amber glass jars at 4°C until analysis.

-

Extraction:

-

Air-dry and sieve the soil sample (2 mm).

-

Weigh 10 g of the homogenized soil into a Soxhlet extraction thimble.

-

Add a surrogate standard to the sample to monitor extraction efficiency.

-

Extract the sample for 18-24 hours with a 1:1 mixture of hexane and acetone.

-

-

Cleanup:

-

Concentrate the extract using a rotary evaporator.

-

Perform a cleanup step to remove interfering compounds using a Florisil column.

-

Elute the 2,4,6-trichlorobiphenyl from the column with hexane.

-

-

Instrumental Analysis:

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Add an internal standard.

-

Analyze the extract using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) for confirmation and quantification.

-

-

Quantification: Quantify the concentration of 2,4,6-trichlorobiphenyl by comparing its peak area to that of a calibration curve generated from certified reference standards.

Conclusion

2,4,6-Trichlorobiphenyl is a persistent and bioaccumulative environmental contaminant. Its physicochemical properties facilitate its long-range transport and partitioning into soil, sediment, and biota. While natural degradation processes occur, they are generally slow, leading to the long-term presence of this compound in the environment. Its potential for biomagnification and toxicity poses a significant risk to wildlife and human health. Continued monitoring and research are essential to fully understand and mitigate the environmental impact of 2,4,6-trichlorobiphenyl.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36248, 2,4,6-Trichlorobiphenyl. Retrieved from [Link]

-

US Environmental Protection Agency. (n.d.). Estimation Programs Interface (EPI) Suite. Retrieved from [Link]

-

Syracuse Research Corporation. (n.d.). CHEMFATE Database. Retrieved from [Link]

-

Sander, R. (2015). Compilation of Henry's law constants (version 4.0) for water as solvent. Atmospheric Chemistry and Physics, 15(8), 4399-4981. Retrieved from [Link]

Toxicological effects of 2,4,6-Trichlorobiphenyl in rats

An In-Depth Technical Guide to the Toxicological Effects of 2,4,6-Trichlorobiphenyl in Rats

Authored by: Gemini, Senior Application Scientist

Abstract

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants known for their widespread environmental contamination and adverse health effects. This technical guide provides a comprehensive analysis of the toxicological profile of a specific congener, 2,4,6-Trichlorobiphenyl (PCB 30), with a primary focus on its effects in rat models. As a non-coplanar PCB with ortho-substituted chlorine atoms, 2,4,6-Trichlorobiphenyl exhibits toxicological mechanisms that differ significantly from dioxin-like, coplanar PCBs. This document synthesizes findings on its toxicokinetics, mechanisms of action, and target organ toxicities, including hepatotoxicity, neurotoxicity, and endocrine disruption. We delve into the causality behind experimental designs and present detailed protocols for key toxicological assessments. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the study of environmental contaminants and their physiological impacts.

Introduction: The Toxicological Significance of 2,4,6-Trichlorobiphenyl

2,4,6-Trichlorobiphenyl (2,4,6-TCB), also known as PCB 30, is a specific congener of polychlorinated biphenyls, a group of synthetic organic compounds that were widely used in industrial applications such as dielectric fluids and flame retardants before being banned in many countries due to their environmental persistence and toxicity.[1] Unlike coplanar PCBs that elicit their primary toxic effects through high-affinity binding to the Aryl hydrocarbon Receptor (AhR), 2,4,6-TCB is a non-coplanar, di-ortho substituted congener. This structural characteristic hinders its ability to adopt a planar configuration, resulting in a lower affinity for the AhR and a distinct toxicological profile.[2]

The toxicity of non-coplanar PCBs is often mediated through AhR-independent pathways, including the disruption of intracellular signaling cascades, interference with neurotransmitter systems, and alterations in hormone homeostasis.[2] Rats are a principal model in toxicology for evaluating the effects of PCBs due to their well-characterized physiology and the extensive historical dataset available for comparison. Understanding the specific effects of 2,4,6-TCB in rats is crucial for assessing the risks posed by environmental PCB mixtures, where this and similar congeners are frequently present.

Toxicokinetics and Metabolism

The fate of a xenobiotic in an organism is a critical determinant of its toxicity. The processes of absorption, distribution, metabolism, and excretion (ADME) dictate the concentration and duration of the compound at its target sites.

Absorption, Distribution, and Excretion

Polychlorinated biphenyls are lipophilic compounds, a property that facilitates their absorption from the gastrointestinal tract following oral exposure, as well as through inhalation and dermal contact.[1] Once absorbed, they distribute to and accumulate in adipose tissues and other lipid-rich organs.[1] Studies on similar trichlorobiphenyl congeners in rats have shown rapid excretion after oral administration, with only a small percentage of the dose being retained in organs.[3] Excretion occurs primarily through the feces, with metabolites being eliminated as hydroxy- and conjugated derivatives.[3]

Metabolic Activation: The Role of Cytochrome P450

The metabolism of PCBs is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[2] This process is essential for detoxification and excretion, as it increases the water solubility of the lipophilic parent compound. However, metabolism can also lead to the formation of more toxic reactive intermediates. For non-coplanar PCBs, metabolism often involves hydroxylation.[3]

The induction of specific CYP isozymes is a key mechanistic aspect of PCB toxicity. While potent AhR agonists like coplanar PCBs are strong inducers of CYP1A1, non-coplanar congeners are typically considered phenobarbital-type inducers, affecting CYP2B and CYP3A families.[4] Studies on the closely related 2,4,4'-trichlorobiphenyl have demonstrated the induction of hepatic microsomal ethoxyresorufin O-deethylase (EROD) activity, a marker for CYP1A1 activation, though this effect is generally weaker than that of dioxin-like compounds.[5]

Caption: Proposed metabolic pathway for 2,4,6-Trichlorobiphenyl in rats.

Mechanisms of Toxicity

The toxic effects of 2,4,6-TCB in rats are multifaceted, arising from its interaction with multiple biological systems.

Aryl hydrocarbon Receptor (AhR) Independent Pathways

The primary mechanisms of toxicity for 2,4,6-TCB are believed to be independent of the AhR. These pathways include:

-

Neurotransmitter Disruption: Certain PCBs can interfere with calcium channels and alter brain dopamine levels.[2] This is a critical mechanism underlying the neurotoxic effects observed in rats.

-

Endocrine Disruption: PCBs can disrupt the endocrine system by altering the production of thyroid hormones and interacting with estrogen receptors.[2] They can act as analogues or antagonists of thyroid hormones, thereby disrupting the homeostasis of the thyroid axis.[1]

Oxidative Stress

Exposure to environmental toxicants, including some PCB congeners, can lead to the generation of reactive oxygen species (ROS), overwhelming the antioxidant defense systems and causing oxidative stress. This can result in damage to lipids, proteins, and DNA, contributing to cellular dysfunction and toxicity in organs like the liver.

Systemic and Target Organ Toxicology in Rats

Acute Toxicity

The acute oral toxicity of PCBs in rats is generally considered low. The median lethal dose (LD50) for general PCB mixtures is reported to be in the range of 1010 mg/kg body weight.[2] Acute exposure symptoms can include abdominal pain, nausea, and dermal and ocular lesions.[2]

| Toxicity Endpoint | Value | Species | Reference |

| Oral LD50 (General PCBs) | 1010 mg/kg | Rat | [2] |

Subchronic and Chronic Toxicity

Long-term exposure to PCBs can lead to a range of adverse health effects.[2] A 90-day dietary exposure study in Sprague-Dawley rats using the similar congener 2,4,4'-trichlorobiphenyl (PCB 28) provides significant insights. In that study, no effects on growth rate or food consumption were observed, and there were no overt clinical signs of toxicity.[5] However, dose-dependent histological changes were noted in the liver and thyroid at dietary concentrations of 5.0 ppm and above.[5] Based on these findings, a No-Observable-Adverse-Effect Level (NOAEL) was established at 0.5 ppm in the diet, equivalent to 36 µg/kg body weight/day.[5] Chronic exposure to PCBs has been associated with damage to the liver, stomach, and kidneys, as well as changes in the immune system and impaired reproduction.[2]

Hepatotoxicity

The liver is a primary target organ for PCB toxicity. In the 90-day study with 2,4,4'-TCB, an increased incidence of mottled liver was observed in male rats at the highest dose (50.0 ppm).[5] Histological examinations revealed dose-dependent changes.[5] A key biochemical finding was the significant increase in hepatic microsomal EROD activity in both sexes at the 50.0 ppm dose, indicating an induction of CYP1A1.[5] PCBs have also been shown to have tumor-promoting activity in the rat liver, which correlates with the induction of liver growth and microsomal cytochrome P450 content.[6]

Neurotoxicity

Neurotoxicity is a significant concern with non-coplanar PCBs. The 90-day study with 2,4,4'-TCB revealed a decrease in dopamine concentration in the substantia nigra region of female rats at doses of 0.5 ppm and higher.[5] Female rats appeared to be more sensitive to these neurochemical effects than males.[5] This disruption of dopaminergic pathways is a plausible mechanism for observed behavioral alterations following PCB exposure.

Caption: Key mechanisms of 2,4,6-TCB neurotoxicity and endocrine disruption in rats.

Endocrine Disruption: Thyroid Effects

PCBs are well-established endocrine disruptors, with the thyroid gland being a particularly sensitive target.[7][8] In the 90-day rat study of 2,4,4'-TCB, dose-dependent histologic changes were observed in the thyroid.[5] PCBs can disrupt thyroid hormone homeostasis by acting as analogues or antagonists to thyroid hormones.[1] This can lead to reduced serum levels of thyroxine (T4) and subsequent feedback effects on the hypothalamic-pituitary-thyroid (HPT) axis.[7] Perinatal exposure to PCBs has been shown to cause depressed circulating thyroid hormone and abnormal thyroid cytology.[9]

Reproductive and Developmental Toxicity

Exposure to PCBs, particularly during critical developmental windows, can have profound and lasting effects on the reproductive system.[9] Perinatal exposure of rats to PCB mixtures can cause latent effects that may not manifest until adulthood and can even be passed down to subsequent generations.[9][10] Observed effects in female offspring include altered serum luteinizing hormone (LH) levels, suppressed preovulatory LH and progesterone surges, and skewed litter sex ratios.[9][10] These findings highlight the potential for low-level PCB exposure during fetal development to dysregulate reproductive physiology across generations.[10]

Carcinogenicity

Key Experimental Protocols

To ensure reproducibility and validity, toxicological assessments must follow standardized and well-documented protocols. The following sections detail methodologies for key experiments relevant to the study of 2,4,6-TCB in rats.

Protocol: 90-Day Subchronic Dietary Toxicity Study

-

Objective: To evaluate the potential health effects of repeated dietary exposure to 2,4,6-TCB in rats over a 90-day period. (Adapted from Chu et al., 1996[5]).

-

Methodology:

-

Animal Model: Use weanling Sprague-Dawley or Wistar rats, divided into groups of at least 10 males and 10 females per dose level.

-

Dose Groups: Administer 2,4,6-TCB in the diet at several concentrations (e.g., 0, 0.5, 5.0, and 50.0 ppm). The test compound should be thoroughly mixed into the standard rodent chow.

-

Exposure Period: Provide the treated diet ad libitum for 90 consecutive days.

-

Observations:

-

Clinical Signs: Observe animals daily for any signs of toxicity.

-

Body Weight & Food Consumption: Record individual body weights and group food consumption weekly.

-

Hematology & Clinical Chemistry: At termination, collect blood for analysis of a standard panel of hematological and clinical chemistry parameters.

-

-

Necropsy and Histopathology:

-

Perform a full necropsy on all animals.

-

Record organ weights (liver, kidneys, thyroid, brain, etc.).

-

Collect a comprehensive set of tissues, preserve them in 10% neutral buffered formalin, and process for histopathological examination.

-

-

Caption: Experimental workflow for a 90-day subchronic toxicity study in rats.

Protocol: Assessment of Hepatic Microsomal EROD Activity

-

Objective: To quantify the induction of CYP1A1 enzyme activity in the liver.

-

Methodology:

-

Microsome Preparation:

-

Euthanize the rat and perfuse the liver with ice-cold saline.

-

Homogenize the liver tissue in a buffer solution (e.g., potassium phosphate buffer with EDTA).

-

Perform differential centrifugation to isolate the microsomal fraction (typically a 100,000 x g pellet).

-

-

EROD Assay:

-

Resuspend the microsomal pellet in buffer.

-

The assay mixture contains buffer, NADPH (as a cofactor), and 7-ethoxyresorufin (the substrate).

-

Initiate the reaction by adding the microsomal sample.

-

Measure the rate of formation of the fluorescent product, resorufin, using a spectrofluorometer.

-

-

Data Analysis:

-

Quantify protein concentration in the microsomal sample (e.g., using the Bradford assay).

-

Express EROD activity as pmol of resorufin formed per minute per mg of microsomal protein.

-

-

Conclusion and Future Directions

2,4,6-Trichlorobiphenyl, a non-coplanar PCB congener, exhibits a distinct toxicological profile in rats, primarily targeting the liver, nervous system, and thyroid gland. Its mechanisms of action are largely independent of the AhR and involve the disruption of critical cellular and physiological processes, including dopamine signaling and thyroid hormone homeostasis. Data from the closely related congener, 2,4,4'-trichlorobiphenyl, provides a strong basis for understanding its subchronic effects and establishing a NOAEL.[5] Key toxicological outcomes in rats include hepatotoxicity characterized by enzyme induction, neurotoxicity manifested as decreased dopamine levels, and endocrine disruption leading to histological changes in the thyroid.[5] Furthermore, the broader class of PCBs poses a significant risk to reproductive and developmental health, with effects potentially spanning multiple generations.[9]

While this guide synthesizes the current understanding, further research is warranted. Long-term carcinogenicity bioassays specifically for 2,4,6-TCB are needed to definitively classify its cancer risk. Additionally, more in-depth mechanistic studies are required to fully elucidate the signaling pathways disrupted by this congener and to better understand the potential for synergistic effects within complex environmental mixtures.

References

-

Chu, I., Villeneuve, D. C., Yagminas, A., Lecavalier, P., Poon, R., Håkansson, H., Ahlborg, U. G., Valli, V. E., Kennedy, S. W., Bergman, A., Seegal, R. F., & Feeley, M. (1996). Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 49(5), 301–318. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 37247, 2,4,6-Trichlorobiphenyl. Retrieved from [Link].

-

Sánchez-Jaramillo, E., Barbaro, F., Di Conza, G., Quartulli, F. P., Gzara, Y., Sprio, S., Tampieri, A., & Toni, R. (2021). Perinatal polychlorinated biphenyls disrupt the TRH-TSH axis in the adult female rat: A morphometric immunocytochemical study. ProBiologists. [Link]

-

Sánchez-Jaramillo, E., Barbaro, F., Di Conza, G., Quartulli, F. P., Gzara, Y., Sprio, S., Tampieri, A., & Toni, R. (2021). Perinatal polychlorinated biphenyls disrupt the TRH-TSH axis in the adult female rat: A morphometric immunocytochemical study. ProBiologists. [Link]

-

Kato, S., McKinney, J. D., & Matthews, H. B. (1980). Fate of 2,5,4'-trichlorobiphenyl in rats. Toxicology and applied pharmacology, 53(3), 389–398. [Link]

-

Parkinson, A., Cockerline, R., & Safe, S. (1980). Induction of rat hepatic microsomal cytochrome P-450 by 2,3',4,4',5,5'-hexachlorobiphenyl. Biochemical pharmacology, 29(12), 1760–1763. [Link]

-

Collins, W. T., Jr, & Capen, C. C. (1980). Effect of Polychlorinated Biphenyl (PCB) on the Thyroid Gland of Rats: Ultrastructural and Biochemical Investigations. American journal of pathology, 99(1), 125–142. [Link]

-

Steinberg, R. M., Walker, D. M., Juenger, T. E., Woller, M. J., & Gore, A. C. (2008). Effects of perinatal polychlorinated biphenyls on adult female rat reproduction: development, reproductive physiology, and second generational effects. Biology of reproduction, 78(6), 1091–1101. [Link]

-

Buchmann, A., Kunz, W., Wolf, C. R., Oesch, F., & Schwarz, M. (1986). Effects of polychlorinated biphenyls in rat liver: correlation between primary subcellular effects and promoting activity. Cancer research, 46(8), 3744–3750. [Link]

-

Ghadially, F. N., & Larsen, L. (2007). Endocrine Disruptive Effects of Polychlorinated Biphenyls on the Thyroid Gland in Female Rats. Journal of Health Science, 53(2), 188-194. [Link]

-

Steinberg, R. M., Walker, D. M., Juenger, T. E., Woller, M. J., & Gore, A. C. (2008). Effects of perinatal polychlorinated biphenyls on adult female rat reproduction: development, reproductive physiology, and second generational effects. Biology of reproduction, 78(6), 1091–1101. [Link]

-

National Toxicology Program. (2021). 2,4,6-Trichlorophenol. In Report on Carcinogens (15th ed.). U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Wikipedia contributors. (n.d.). Polychlorinated biphenyl. In Wikipedia. Retrieved from [Link].

Sources

- 1. probiologists.com [probiologists.com]

- 2. 2,4,6-Trichlorobiphenyl | C12H7Cl3 | CID 37247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fate of 2,5,4'-trichlorobiphenyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of rat hepatic microsomal cytochrome P-450 by 2,3',4,4',5,5'-hexachlorobiphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity of 2,4,4'-trichlorobiphenyl in rats following 90-day dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of polychlorinated biphenyls in rat liver: correlation between primary subcellular effects and promoting activity [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Polychlorinated Biphenyl (PCB) on the Thyroid Gland of Rats: Ultrastructural and Biochemical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocrine Disruptive Effects of Polychlorinated Biphenyls on the Thyroid Gland in Female Rats [jstage.jst.go.jp]

- 9. Effects of Perinatal Polychlorinated Biphenyls on Adult Female Rat Reproduction: Development, Reproductive Physiology, and Second Generational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of perinatal polychlorinated biphenyls on adult female rat reproduction: development, reproductive physiology, and second generational effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 12. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4,6-Trichlorobiphenyl (PCB 30)

Abstract: This technical guide provides a comprehensive overview of 2,4,6-Trichlorobiphenyl (CAS No. 35693-92-6), also known as PCB 30. As one of 209 polychlorinated biphenyl (PCB) congeners, this compound is of significant interest to researchers in environmental science, toxicology, and drug development due to its persistence, bioaccumulation, and toxicological profile.[1] This document delves into the fundamental physicochemical properties, synthesis methodologies, advanced analytical techniques, toxicological mechanisms, metabolic pathways, and environmental fate of PCB 30. Designed for scientists and technical professionals, this guide synthesizes field-proven insights with established scientific principles to serve as an essential resource for laboratory applications and research development.

Introduction and Molecular Identity

2,4,6-Trichlorobiphenyl, designated as PCB 30, is a synthetic organochlorine compound belonging to the broader class of polychlorinated biphenyls (PCBs).[1] PCBs are a group of aromatic compounds formed by the chlorination of biphenyl, resulting in 209 possible congeners, each with a unique number and pattern of chlorine atom substitution.[1] Historically, PCBs were manufactured as complex mixtures (e.g., Aroclors) and widely used in industrial applications such as dielectric and coolant fluids in transformers and capacitors, and as plasticizers in paints and cements due to their chemical stability and insulating properties.[1][2] However, their production was banned in many countries, including the United States in 1979, due to profound evidence of environmental persistence, bioaccumulation, and adverse health effects.[3]

PCB 30 is a non-coplanar PCB, meaning the chlorine atoms at the ortho positions (2 and 6) force the two phenyl rings to twist out of the same plane. This structural characteristic is crucial as it influences the molecule's interaction with biological receptors and its overall toxicity profile, differentiating it from the more dioxin-like coplanar PCBs.[1]

Molecular Identifiers for 2,4,6-Trichlorobiphenyl:

-

PCB Number: 30[1]

Physicochemical Properties

Understanding the physicochemical properties of PCB 30 is fundamental to predicting its environmental transport, designing effective analytical extraction methods, and assessing its toxicokinetics. Due to its lipophilic nature and low water solubility, it preferentially partitions into fatty tissues and organic-rich environmental matrices.

Table 1: Key Physicochemical Properties of 2,4,6-Trichlorobiphenyl

| Property | Value | Source |

| Molecular Weight | 257.5 g/mol | PubChem[1] |

| Physical Form | Colorless liquid or solid | Fisher Scientific[4] |

| Melting Point | 63 °C | CookeChem[7][8] |

| Boiling Point | 334.36 °C (estimated) | CookeChem[7][8] |

| Water Solubility | 252.4 µg/L at 25 °C | CookeChem[7][8] |

| Log P (Octanol-Water Partition Coefficient) | 5.7 (calculated) | PubChem[1] |

| Vapor Pressure | Low (characteristic of PCBs) | EPA[3] |

Causality Insight: The high Log P value (5.7) confirms the compound's strong lipophilicity. This is the primary driver for its bioaccumulation in the fat tissues of organisms and its strong adsorption to soil and sediment, which in turn dictates its persistence in the environment.[9]

Synthesis and Production

Commercial production of PCBs involved the direct chlorination of biphenyl with anhydrous chlorine, catalyzed by iron(III) chloride or ferric chloride.[3] This process was non-selective and resulted in complex mixtures of congeners, with the degree of chlorination controlled by the reaction time and conditions.[3]

For research and analytical purposes, specific congeners like PCB 30 are synthesized with high purity. Modern organic synthesis provides highly selective methods, overcoming the limitations of older industrial processes. The Suzuki-Miyaura cross-coupling reaction is a state-of-the-art method for this purpose.[6][7][10][11]

Conceptual Synthesis of 2,4,6-Trichlorobiphenyl via Suzuki Coupling:

The core principle is the palladium-catalyzed reaction between an organoboron compound and an organohalide.[11][12]

-

Reactant 1: Phenylboronic acid (C₆H₅B(OH)₂)

-

Reactant 2: 1-Bromo-2,4,6-trichlorobenzene (BrC₆H₂Cl₃)

-

Catalyst: A palladium(0) complex, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: An aqueous base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid.[13]

The reaction couples the phenyl group from the boronic acid to the chlorinated benzene ring at the position of the bromine atom, yielding the target 2,4,6-Trichlorobiphenyl with high specificity.[6][7] This approach is favored in laboratory settings because it allows for precise control over the congener structure, which is essential for toxicological studies and the preparation of analytical standards.[6][10]

Analytical Methodology

The accurate quantification of PCB 30 in complex matrices such as environmental samples (water, soil) and biological tissues is critical for risk assessment and regulatory compliance. The gold-standard technique is Gas Chromatography-Mass Spectrometry (GC-MS) .[4][14] The high chromatographic resolution of GC separates individual PCB congeners, while the mass spectrometer provides definitive identification and sensitive quantification.[4][15]

Detailed Protocol: Quantification of 2,4,6-Trichlorobiphenyl in Water

This protocol outlines a self-validating system for the robust quantification of PCB 30.

-

Sample Preparation & Extraction:

-

Collect a 1 L water sample in an amber glass bottle.

-

Spike the sample with a known amount of a surrogate standard (e.g., a ¹³C-labeled PCB congener) to monitor extraction efficiency.

-

Perform a liquid-liquid extraction (LLE) by transferring the sample to a separatory funnel and extracting three times with 60 mL portions of dichloromethane (DCM).[16]

-

Combine the DCM extracts and dry by passing through a column of anhydrous sodium sulfate.

-

-

Concentration and Cleanup:

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica gel) to remove polar interferences. Elute the PCB fraction with hexane.

-

Further concentrate the eluate to a final volume of 1.0 mL. Add an internal standard (e.g., PCB 209) just prior to analysis for quantification.

-

-

GC-MS Instrumental Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.[4]

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injection: 1 µL, splitless mode.

-

Oven Program: Initial temp 100°C, hold for 2 min, ramp to 280°C at 8°C/min, hold for 10 min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent triple quadrupole MS.[4][17]

-

Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM/SRM) for enhanced selectivity.[14][15]

-

Target Ions for PCB 30 (m/z): 256 (quantification), 258 (confirmation), 186 (confirmation).

-

-

Calibration and Quantification:

-

Prepare a multi-point calibration curve (e.g., 10-500 µg/L) using certified reference standards of PCB 30.[4]

-

Quantify the native PCB 30 concentration in the sample extract by calculating the relative response factor against the internal standard and comparing it to the calibration curve. The recovery of the surrogate standard must fall within an acceptable range (typically 70-130%) for the data to be considered valid.

-

Toxicology and Mechanism of Action

The toxicity of PCBs is highly congener-specific.[1] While PCB 30 is not one of the 12 highly toxic "dioxin-like" congeners, it still exhibits a range of adverse health effects.[3] The primary mechanism for many PCB-induced toxicities is through the activation of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[5][18]

AhR Signaling Pathway:

-

Ligand Binding: Lipophilic PCBs like PCB 30 passively diffuse across the cell membrane and bind to the AhR, which resides in the cytoplasm in a complex with heat shock proteins (HSP90) and co-chaperones.[18]

-

Nuclear Translocation: Ligand binding causes a conformational change, exposing a nuclear localization signal. The AhR-ligand complex translocates into the nucleus.

-

Dimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[18]

-

DNA Binding & Gene Transcription: The AhR/ARNT heterodimer is a potent transcription factor that binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.[18]

-

Induction of Xenobiotic Metabolizing Enzymes: This binding initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[5]

Health Effects: Chronic exposure to PCBs is associated with a wide range of health issues, including effects on the immune, reproductive, nervous, and endocrine systems.[3] Specific effects include:

-

Dermal: Chloracne and skin rashes.

-

Hepatic: Liver damage and induction of hepatic enzymes.

-

Neurological: Alterations in brain dopamine levels.

-

Endocrine Disruption: Interference with thyroid hormone production and estrogen receptor binding.[1]

-

Carcinogenicity: PCBs as a class are classified as probable human carcinogens by the EPA and as definite carcinogens in humans by IARC.[1]

Table 2: Summary of Toxicological Data for Trichlorobiphenyls

| Parameter | Value | Species | Route | Source |

| LD50 | 1010 mg/kg | Rat | Oral | T3DB[1] |

| LD50 | 880 mg/kg | Mouse | Intraperitoneal | T3DB[1] |

| NOAEL | 0.5 ppm (diet) | Rat | Oral (90-day) | Chu et al., 1996[11] |

(Note: LD50 data is for the general trichlorobiphenyl class. NOAEL is for the specific congener 2,4,4'-trichlorobiphenyl, PCB 28, which provides a relevant toxicological benchmark).

Metabolism and Biotransformation

The metabolism of PCBs is generally slow, contributing to their bioaccumulation.[1] The rate and pathway of metabolism depend heavily on the congener's specific chlorine substitution pattern. Biotransformation is primarily mediated by the cytochrome P450 monooxygenase system in the liver.[1]

-

Phase I Metabolism (Hydroxylation): The P450 enzymes, particularly those induced by AhR activation (like CYP1A1), catalyze the hydroxylation of the biphenyl rings. This introduces a polar hydroxyl (-OH) group, making the molecule more water-soluble. For PCB 30, hydroxylation can occur on either the lightly substituted phenyl ring or the trichlorinated ring.

-

Phase II Metabolism (Conjugation): The newly formed hydroxylated metabolites can then undergo conjugation with endogenous molecules like glucuronic acid or sulfate. This further increases their water solubility and facilitates their excretion from the body, primarily in bile and feces.[1]

Environmental Fate and Degradation

PCBs are notorious for their environmental persistence.[3][8][9] They do not readily break down and can cycle between air, water, and soil for long periods.[3]

-

Transport: Lighter congeners are more volatile and can be transported long distances in the atmosphere.[3] PCBs adsorb strongly to soil and sediment particles, leading to their accumulation in aquatic environments.

-

Bioaccumulation: Due to their lipophilicity, PCBs bioaccumulate in organisms and biomagnify up the food chain, reaching the highest concentrations in top predators, including humans.[9]

-

Degradation: While highly resistant, PCBs are not completely inert.

-

Microbial Degradation: Under anaerobic conditions in sediments, microorganisms can slowly dechlorinate higher-chlorinated PCBs to less-chlorinated congeners.[2] Aerobic bacteria can then degrade these lighter congeners through oxidative pathways.[8][19]

-

Photodegradation: Sunlight can contribute to the degradation of PCBs, particularly in surface waters or on surfaces, although this process is generally slow.

-

Safety, Handling, and Regulatory Status

Working with PCB 30 requires strict adherence to safety protocols due to its potential health hazards. It is classified under the Globally Harmonized System (GHS) with multiple hazard statements.

Table 3: GHS Hazard and Precautionary Statements for 2,4,6-Trichlorobiphenyl

| GHS Code | Hazard Statement | Precautionary Recommendations |

| H373 | May cause damage to organs through prolonged or repeated exposure. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |

| H400 | Very toxic to aquatic life. | P273: Avoid release to the environment. |

| H410 | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |

| P501: Dispose of contents/container to an approved waste disposal plant. | ||

| Source: PubChem, ECHA C&L Inventory[1] |

Laboratory Handling Procedures:

-

Engineering Controls: All work with PCB 30, especially handling of neat material or concentrated solutions, must be conducted in a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. Ensure gloves are changed immediately if contaminated.

-

Storage: Store in a well-ventilated, cool, and dry place away from heat and open flames, in a tightly sealed container.[6]

-

Disposal: All PCB-contaminated waste (e.g., pipette tips, vials, solvents) is considered hazardous waste and must be disposed of according to institutional, local, and national regulations.

Regulatory Context: 2,4,6-Trichlorobiphenyl is listed as a Persistent Organic Pollutant (POP) under the Stockholm Convention, which calls for the elimination of its production and use.[1]

Conclusion

2,4,6-Trichlorobiphenyl (PCB 30) serves as a representative model for understanding the broader challenges posed by persistent organic pollutants. Its unique physicochemical properties dictate its environmental behavior, while its interaction with the Aryl Hydrocarbon Receptor provides a clear mechanism for its toxicity. For researchers, a thorough grasp of its synthesis, analytical detection, metabolism, and safe handling is paramount. As research continues to unravel the subtle, long-term health effects of individual PCB congeners, this foundational knowledge will be indispensable for developing effective remediation strategies, refining risk assessments, and protecting human and environmental health.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 37247, 2,4,6-Trichlorobiphenyl. PubChem. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Learn about Polychlorinated Biphenyls (PCBs). EPA.gov. Retrieved from [Link]

-

Bremle, G., & Larsson, P. (1998). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Fresenius' Journal of Analytical Chemistry, 361(1), 70-72. Retrieved from [Link]

-

Request PDF. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. ResearchGate. Retrieved from [Link]

-

Zhang, L., et al. (2015). The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats. Reproductive Toxicology, 55, 47-54. Retrieved from [Link]

-

University of Hawaii at Manoa. Microbial Degradation of Polychlorinated Biphenyls (PCBs) in Sediment. Civil & Environmental Engineering Department. Retrieved from [Link]

-

Neufeld, M. J., & Parnas, R. S. (2009). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 74(7), 994-999. Retrieved from [Link]

-